Tert-butyl 3-hydroxyazepane-1-carboxylate
Description
Significance of Seven-Membered N-Heterocycles in Biological Activity and Drug Design
Seven-membered nitrogen-containing heterocycles, such as azepanes, are integral components of numerous natural products and synthetic pharmaceuticals. lifechemicals.com Their prevalence in bioactive molecules underscores their importance in medicinal chemistry. The larger ring size compared to their five- and six-membered counterparts provides a greater degree of conformational freedom, which can be strategically exploited to optimize binding to target proteins. This structural feature allows for the exploration of a wider chemical space, leading to the identification of novel drug candidates with improved efficacy and selectivity. The azepane core is found in a variety of approved drugs, highlighting its therapeutic relevance across different disease areas. lifechemicals.com
Conformational Diversity and Bioactivity of Substituted Azepanes
The bioactivity of azepane derivatives is intrinsically linked to their conformational behavior. The seven-membered ring can adopt a number of low-energy conformations, including chair, boat, and twist-boat forms. The introduction of substituents on the azepane ring can significantly influence the conformational equilibrium, favoring specific arrangements that are optimal for target engagement. This conformational diversity is a key factor in their bioactivity, as it allows for the fine-tuning of the molecule's shape to fit the binding pocket of a specific protein. For instance, the strategic placement of functional groups can lock the azepane ring into a single major conformation, which can be crucial for effective drug design. lifechemicals.com
tert-Butyl 3-hydroxyazepane-1-carboxylate as a Key Building Block
This compound has emerged as a particularly useful chiral building block in the synthesis of more complex azepane-containing molecules. The presence of a hydroxyl group at the 3-position provides a convenient handle for further functionalization, allowing for the introduction of a wide range of substituents through various chemical transformations. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at other positions of the molecule and can be readily removed under acidic conditions when desired. This combination of a reactive hydroxyl group and a stable protecting group makes it an ideal starting material for the construction of diverse molecular architectures. Its utility is demonstrated in the synthesis of various classes of therapeutic agents, including kinase inhibitors and compounds targeting the central nervous system.
Interactive Data Table: Bioactive Molecules Synthesized from this compound
| Compound Class | Biological Target | Key Research Findings |
| Kinase Inhibitors | Rho-Kinase | The synthesis of the Rho-kinase inhibitor K-115 utilized a chiral 1,4-diazepane constructed from a diamino alcohol, showcasing the utility of azepane-like structures in this class of inhibitors. researchgate.net |
| PTPN2/PTPN1 Inhibitors | Protein Tyrosine Phosphatase Non-Receptor Type 2 and 1 | Azepane-containing derivatives have been synthesized and optimized as inhibitors of PTPN2 and PTPN1, which are therapeutic targets for type 2 diabetes and obesity. |
| Antiviral Agents | Influenza Virus Hemagglutinin | Spirothiazolidinones incorporating a substituted phenyl moiety have been identified as inhibitors of influenza A/H3N2 virus by targeting the hemagglutinin-mediated fusion process. nih.gov |
| CNS Drug Candidates | Central Nervous System Disorders | The core structure is used in the development of pharmaceutical compositions for the treatment of various central nervous system disorders. google.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-hydroxyazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXNIRRSRXUTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629069 | |
| Record name | tert-Butyl 3-hydroxyazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478841-10-0 | |
| Record name | tert-Butyl 3-hydroxyazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 3 Hydroxyazepane 1 Carboxylate and Its Derivatives
Strategies for Azepane Ring Formation
The formation of the seven-membered azepane ring is a challenging synthetic task. Various strategies have been developed to overcome the entropic and enthalpic barriers associated with forming medium-sized rings. These methods range from ring-closing metathesis to ring expansion and lithiation-substitution techniques.
Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds and is particularly effective in the synthesis of cyclic compounds through Ring-Closing Metathesis (RCM). rsc.orgmdpi.com This strategy can be applied to the synthesis of azepane precursors by constructing a diene that, upon cyclization, forms an unsaturated seven-membered ring.
The general approach involves synthesizing an acyclic N-protected amino-diene. This precursor is then subjected to an RCM reaction, typically using a ruthenium-based catalyst (e.g., Grubbs' catalyst), to form a dehydroazepine derivative. The resulting double bond within the ring can then be reduced through exhaustive hydrogenation to yield the saturated azepane scaffold. This method is advantageous for its convergence and the ability to introduce substituents on the acyclic precursor that will be incorporated into the final ring structure. organic-chemistry.orgnih.gov
Table 1: Representative Olefin Metathesis for Heterocycle Synthesis
| Precursor Type | Reaction Type | Catalyst (Example) | Product Type | Ref. |
|---|---|---|---|---|
| Acyclic amino-diene | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Dehydroazepine | organic-chemistry.org |
Ring expansion of smaller, more readily available cyclic ketones is a classic and effective method for constructing the azepane skeleton. A prominent example of this approach involves the reaction of an N-protected piperidin-4-one with a diazocarbonyl compound, such as ethyl diazoacetate, in the presence of a Lewis acid catalyst.
This reaction proceeds via a Tiffeneau-Demjanov type rearrangement. The diazocarbonyl compound adds to the ketone, and subsequent rearrangement leads to the insertion of a carbon atom into the ring, expanding the six-membered piperidine (B6355638) to a seven-membered azepan-4-one. researchgate.net This method was successfully scaled up for the industrial production of tert-butyl 4-oxoazepane-1-carboxylate, a key intermediate that can be subsequently reduced to afford tert-butyl 4-hydroxyazepane-1-carboxylate. researchgate.net A similar strategy starting from a piperidin-2-one could theoretically yield a 3-oxoazepane derivative, a direct precursor to the target molecule.
Table 2: Ring Expansion for Azepanone Synthesis
| Starting Material | Reagent | Product | Scale | Ref. |
|---|
Direct functionalization of the N-Boc-azepane ring can be achieved through directed metallation followed by reaction with an electrophile. researchgate.net Organolithium reagents, such as sec-butyllithium (B1581126) (s-BuLi), are powerful bases capable of deprotonating the C-H bond adjacent to the nitrogen atom in N-Boc protected heterocycles. nih.govresearchgate.net
The reaction involves treating the N-Boc heterocycle with the organolithium base at low temperatures to generate a configurationally stable organolithium intermediate. nih.gov This nucleophilic species can then be trapped with a suitable electrophile to introduce a substituent at the 2-position. While this method is highly effective for introducing carbon-based substituents, the direct introduction of a hydroxyl group requires an electrophile like an aldehyde or ketone, which would form a cyclic carbamate (B1207046), or a two-step process involving an oxygenating agent. researchgate.net This chemoenzymatic approach allows for the creation of previously inaccessible enantioenriched 2,2-disubstituted azepanes. nih.gov
A versatile strategy for synthesizing substituted piperidines and azepanes involves the regio- and stereoselective ring-opening of bicyclic aziridinium (B1262131) ions. nih.govfrontiersin.org These highly strained intermediates can be generated from suitable precursors, such as β-amino alcohols. mdpi.com The subsequent ring-opening reaction with a nucleophile can proceed at different positions of the bicyclic system.
Nucleophilic attack at one carbon can lead to a six-membered piperidine ring, while attack at another position results in the formation of the seven-membered azepane ring. frontiersin.org The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions. mdpi.com This method has been successfully employed using organocopper reagents for alkylative ring-opening, providing a pathway to various substituted azepanes with good to excellent yields. nih.govnih.gov
Table 3: Regioselectivity in Aziridinium Ion Ring-Opening
| Intermediate | Nucleophile | Predominant Product | Ref. |
|---|---|---|---|
| 1-azoniabicyclo[4.1.0]heptane | Organocopper reagents | 2-Alkylpiperidine | nih.gov |
Enantioselective Synthesis and Resolution
The synthesis of enantiomerically pure tert-butyl 3-hydroxyazepane-1-carboxylate requires methods that can establish a defined stereocenter at the C3 position. Palladium-catalyzed asymmetric reactions are particularly powerful for this purpose.
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a cornerstone of modern synthetic chemistry for creating stereocenters. thieme-connect.de This reaction involves the reaction of a nucleophile with a π-allyl palladium complex, which is generated from an allylic substrate. The enantioselectivity is controlled by a chiral ligand coordinated to the palladium catalyst. nih.govrsc.org
In the context of synthesizing chiral azepane precursors, a Pd-catalyzed AAA reaction can be used to construct an enantioenriched building block that is later converted into the azepane ring. nih.gov For example, the reaction can be used to generate acyclic products with multiple stereocenters that can then undergo ring-closing reactions. nih.gov Alternatively, it can be used to functionalize a pre-existing heterocyclic scaffold. nih.gov The versatility of this method allows for the use of a wide range of nucleophiles and allylic electrophiles, providing access to a diverse array of chiral precursors for the synthesis of optically active this compound. rsc.org
Table 4: Key Features of Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
| Feature | Description | Example | Ref. |
|---|---|---|---|
| Enantioselectivity | Achieved through the use of chiral ligands. | Up to 95% ee for gem-disubstituted diazepanones. | nih.gov |
| Substrate Scope | Tolerates a wide variety of functional groups in both the nucleophile and electrophile. | Alkyl-substituted allyl reagents and nonstabilized carbon nucleophiles. | nih.gov |
| Bond Formation | Capable of forming C-C, C-N, C-O, and C-S bonds. | Synthesis of vicinal diamino derivatives. | rsc.org |
Chiral Supercritical Fluid Chromatography for Enantiomeric Purity
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages in terms of speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comresearchgate.netamericanpharmaceuticalreview.com This method is particularly valuable for obtaining enantiomerically pure forms of chiral compounds like this compound.
A notable application of chiral SFC is the resolution of racemic this compound. acs.org By optimizing chromatographic conditions, preparative scale separation can be achieved, yielding significant quantities of the individual enantiomers with high enantiomeric excess. For instance, a stacked injections protocol has been successfully employed to isolate over 10 grams of the desired enantiomer. acs.org The assignment of the absolute stereochemistry of the separated enantiomers is typically confirmed by converting one of them into a known chiral derivative. acs.org
| Parameter | Value |
| Compound | Racemic this compound |
| Technique | Chiral Supercritical Fluid Chromatography (SFC) |
| Scale | 10.5 g |
| Result | Isolation of dextrogyre enantiomer |
| Enantiomeric Excess (ee) | > 99% |
| HPLC Purity | > 98% |
Diastereoselective Hydroboration of Tetrahydroazepines
Diastereoselective hydroboration of tetrahydroazepine precursors presents a key strategy for the synthesis of hydroxylated azepane derivatives with controlled stereochemistry. This method allows for the introduction of a hydroxyl group at a specific position and with a defined spatial orientation, which is crucial for the biological activity of many azepane-containing molecules.
The hydroboration of N-Boc protected tetrahydroazepines can proceed with substrate-dependent diastereoselectivity, leading to the formation of regioisomeric azepanols. nih.gov The regioselectivity of this reaction can sometimes be enhanced through the use of a rhodium catalyst, although this may lead to competing hydrogenation pathways. nih.gov The resulting azepanols serve as versatile intermediates that can be further oxidized to the corresponding oxo-azepines. nih.gov This two-step sequence provides efficient access to valuable synthons with a high degree of diastereoselectivity. nih.gov
| Reactant | Reagent | Product | Key Feature |
| N-Boc-tetrahydroazepine | Hydroboration agent (e.g., BH3) | N-Boc-hydroxyazepane | Diastereoselective formation of azepanols |
Functional Group Interconversions and Derivatization
Hydroxylation and Oxidation Strategies for Oxo-Azepines
The synthesis of oxo-azepanes is a critical step in the preparation of various functionalized azepane derivatives. A common strategy involves the oxidation of hydroxylated azepane precursors. For instance, a mixture of azepanol regioisomers, obtained from the hydroboration of a tetrahydroazepine, can be oxidized to yield the corresponding oxo-azepines. nih.gov
Pyridinium chlorochromate (PCC) is an effective oxidizing agent for this transformation. nih.gov However, challenges such as product hydration during work-up can lead to lower yields. The use of drying agents like 4Å molecular sieves during the work-up procedure can circumvent this issue and improve the isolated yield of the desired oxo-azepines. nih.gov These oxo-azepanes can then undergo further modifications, such as N-Boc deprotection, to provide versatile building blocks for more complex molecules. nih.gov
| Starting Material | Reagent | Product | Yield Improvement |
| Azepanol mixture | Pyridinium chlorochromate (PCC) | Oxo-azepines | Use of 4Å molecular sieves during work-up |
Selective Deprotection of Boc Group for Further Functionalization
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the azepane ring due to its stability under various reaction conditions. nih.gov However, its selective removal is often a necessary step to allow for further functionalization of the azepane nitrogen.
| Reagent | Conditions | Key Advantage |
| Trifluoroacetic acid (TFA) | Dichloromethane, room temperature | Common and effective |
| 4 M HCl in dioxane | Anhydrous dioxane, 30 min, room temperature | Fast, efficient, and selective |
| Oxalyl chloride | Methanol, room temperature, 1-4 h | Mild conditions |
Preparation of Acetoxy and Other Ester Derivatives
The hydroxyl group of this compound provides a convenient handle for the introduction of various ester functionalities. This derivatization can be important for modulating the physicochemical properties and biological activity of the parent molecule. The preparation of acetoxy and other ester derivatives is typically achieved through standard esterification procedures.
While specific examples for the esterification of this compound are not detailed in the provided context, general methods for ester formation are well-established in organic synthesis. These methods often involve the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, or through acid-catalyzed esterification with a carboxylic acid. The choice of method would depend on the desired ester and the compatibility with the Boc-protected azepane ring.
Incorporation of Trifluoromethyl-cyclobutyl Moiety as Isoelectric Replacement
The incorporation of fluorine-containing groups, such as the trifluoromethyl group, into organic molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.gov The trifluoromethyl-cyclobutyl moiety can serve as an isoelectric replacement for other functional groups, offering a way to fine-tune the electronic and steric properties of a molecule.
While the direct incorporation of a trifluoromethyl-cyclobutyl moiety onto the azepane ring of this compound is not explicitly described, synthetic strategies for introducing trifluoromethyl groups into heterocyclic systems are relevant. For example, late-stage functionalization strategies have been developed for the trifluoromethylation of aromatic rings. chemrxiv.org Additionally, methods for the synthesis of trifluoromethyl-substituted azepine derivatives have been reported, such as the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.gov These approaches highlight the potential for incorporating such fluorinated moieties into azepane scaffolds.
Reaction Mechanisms in the Synthesis of this compound
The synthesis of complex molecules like this compound involves a series of reactions, each with a distinct mechanism. The stability of the tert-butyl group and the formation of the seven-membered azepane ring are governed by specific mechanistic pathways.
Unimolecular Nucleophilic Substitution (SN1) Mechanisms in Related tert-Butyl Compounds
The tert-butyl group, a key feature of the title compound, often participates in or is introduced via reactions that proceed through a unimolecular nucleophilic substitution (SN1) mechanism. This mechanism is particularly relevant for tertiary substrates due to the stability of the resulting carbocation intermediate. pressbooks.pubmasterorganicchemistry.com The SN1 reaction is a stepwise process, typically involving two or three steps. pressbooks.pubyoutube.com
The first and rate-determining step is the spontaneous dissociation of the substrate, where the leaving group departs to form a carbocation. pressbooks.pubmasterorganicchemistry.com This step is unimolecular, meaning its rate depends only on the concentration of the substrate. masterorganicchemistry.comrsc.org The stability of the carbocation formed is a critical factor; tertiary carbocations, such as the tert-butyl cation, are significantly more stable than secondary or primary carbocations. pressbooks.publibretexts.orgsci-hub.se This stability is attributed to hyperconjugation, an electron delocalization effect from adjacent alkyl groups. rsc.org
For instance, in the reaction of tert-butyl alcohol with a hydrohalic acid like HCl, the alcohol's hydroxyl group is first protonated by the acid to form a good leaving group, water. youtube.comvaia.com The subsequent departure of the water molecule generates the stable tertiary carbocation. youtube.com
Step-by-step SN1 mechanism for the reaction of tert-butyl alcohol with HCl:
Protonation: The lone pair of electrons on the oxygen atom of the tert-butyl alcohol attacks a proton (H+) from HCl, forming a tert-butyloxonium ion and a chloride ion. youtube.comrsc.org
Formation of Carbocation: The protonated hydroxyl group (water) is an excellent leaving group. It departs, taking the bonding electrons with it and forming a flat, sp² hybridized tertiary carbocation. This is the slow, rate-limiting step of the reaction. pressbooks.pubyoutube.compsiberg.com
Nucleophilic Attack: The chloride ion (the nucleophile) attacks the positively charged carbon of the carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which can lead to a racemic mixture if the carbon were a stereocenter. youtube.compsiberg.com This results in the final product, tert-butyl chloride.
The rate of an SN1 reaction is not affected by the concentration or the strength of the nucleophile, as the nucleophile is not involved in the rate-determining step. masterorganicchemistry.comlibretexts.org The reaction is favored by polar, protic solvents, which can stabilize both the leaving group and the carbocation intermediate through solvation. libretexts.org
Table 1: Key Characteristics of the SN1 Reaction
| Feature | Description |
|---|---|
| Substrate | Favored for tertiary (3°), allylic, and benzylic substrates that form stable carbocations. pressbooks.publibretexts.org |
| Rate Law | Unimolecular: Rate = k[Substrate]. The rate is independent of the nucleophile's concentration. masterorganicchemistry.com |
| Mechanism | Stepwise: 1. Formation of a carbocation (rate-determining). 2. Nucleophilic attack. pressbooks.pubmasterorganicchemistry.com |
| Carbocation Stability | 3° > 2° > 1° > methyl. More stable carbocations form faster. libretexts.orgsci-hub.se |
| Nucleophile | Weak or neutral nucleophiles are effective. Nucleophile strength does not impact the reaction rate. libretexts.org |
| Solvent | Polar protic solvents are preferred as they stabilize the carbocation intermediate. libretexts.org |
| Stereochemistry | Leads to racemization (a mixture of retention and inversion of configuration) if the reaction occurs at a chiral center. psiberg.com |
Oxidative Addition and C-H Activation in Azepane Formation
The construction of the seven-membered azepane ring often relies on advanced synthetic strategies, including transition-metal-catalyzed C-H activation and amination. Rhodium-based catalysts have proven to be particularly versatile for these transformations, enabling the direct conversion of C-H bonds into C-N bonds. researchgate.netnih.gov This approach offers an efficient route to nitrogen-containing heterocycles like azepanes.
The general mechanism involves a catalytic cycle that typically begins with the activation of a C-H bond in the substrate. This process, known as C-H activation, involves the coordination of the metal catalyst to the substrate, followed by the cleavage of a C-H bond and the formation of a carbon-metal bond.
A plausible catalytic cycle for rhodium-catalyzed intramolecular C-H amination to form an azepane ring can be described as follows:
C-H Activation/Oxidative Addition: The active rhodium catalyst, often in a Rh(I) or Rh(III) oxidation state, interacts with a suitably positioned aliphatic C-H bond in the substrate. This leads to the oxidative addition of the C-H bond to the metal center, forming a hydrido-rhodium-alkyl intermediate and increasing the metal's oxidation state (e.g., from Rh(III) to Rh(V)).
Coordination and Insertion: An amine precursor, often directed by a functional group on the substrate, coordinates to the rhodium center. This is followed by migratory insertion of the nitrogen atom into the rhodium-carbon bond.
Reductive Elimination: The final step is reductive elimination, where the new C-N bond is formed, and the azepane ring is released from the metal center. This step regenerates the active rhodium catalyst, allowing it to re-enter the catalytic cycle.
This C-H activation strategy provides a powerful tool for synthesizing complex cyclic amines. researchgate.net The selectivity of the C-H bond to be functionalized is a significant challenge, often controlled by directing groups within the substrate that position the catalyst for a specific intramolecular reaction. youtube.com Dirhodium-based catalysts, in particular, have shown remarkable versatility in promoting the oxidation of aliphatic C-H centers for both intra- and intermolecular amination processes. nih.gov The development of specialized ligands for the rhodium catalyst can significantly influence the reaction's efficiency, yield, and selectivity. youtube.com
Table 2: Overview of Rhodium-Catalyzed C-H Amination for Heterocycle Synthesis
| Catalyst Type | Amine Source | Key Features |
|---|---|---|
| Dirhodium catalysts (e.g., Rh₂(esp)₂) | Sulfamate esters (R-OSO₂NH₂) | Highly effective for intramolecular C-H amination, allowing for high yields with low catalyst loadings. nih.gov |
| Rh(III) catalysts | Aryl azides (Ar-N₃) | Used for direct intermolecular C-H amination of benzamides; does not require an external oxidant and releases N₂ as the only byproduct. nih.gov |
Applications of Tert Butyl 3 Hydroxyazepane 1 Carboxylate in the Synthesis of Complex Molecular Architectures
Role as a Precursor in Medicinal Chemistry
In medicinal chemistry, the azepane scaffold is a key structural motif found in a variety of biologically active compounds. Tert-butyl 3-hydroxyazepane-1-carboxylate is an important precursor for these molecules due to its inherent functionalities. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the nitrogen atom during synthetic transformations, allowing other parts of the molecule to be modified selectively. The hydroxyl group provides a reactive handle for introducing further complexity, such as esterification, etherification, or oxidation, paving the way for the creation of extensive libraries of derivative compounds for biological screening.
Building Block in Organic Synthesis
As a building block in organic synthesis, this compound offers chemists a pre-formed, functionalized seven-membered ring. uni.lu Synthesizing such medium-sized rings from acyclic precursors can be challenging, often resulting in low yields. The availability of this compound simplifies synthetic routes to more complex targets. Its utility is demonstrated in its application for creating larger, more intricate molecular frameworks where the azepane unit forms a core component of the final structure. The defined stereochemistry at the hydroxyl-bearing carbon in chiral versions of this molecule also allows for its use in asymmetric synthesis, which is critical for developing enantiomerically pure pharmaceutical agents.
Development of Novel Therapeutic Agents
The unique structural features of this compound make it an ideal starting point for the development of novel therapeutic agents across various disease areas. By incorporating the azepane ring into larger molecules, researchers have successfully created potent and selective agents with potential applications as antitumor, antimicrobial, and central nervous system-modulating drugs.
Researchers have explored the incorporation of the azepane ring into complex natural product scaffolds to develop new anticancer agents. A series of A-ring azepano- and 3-amino-3,4-seco-derivatives of natural triterpenoids like betulin, oleanolic acid, and ursolic acid were evaluated for their cytotoxic activity against human cancer cell lines. mdpi.com Several of these compounds demonstrated significant growth inhibitory effects at submicromolar concentrations. mdpi.com Specifically, derivatives such as azepanoerythrodiol and others showed notable activity against leukemia, colon cancer, and ovarian cancer cell lines. mdpi.com One of the most potent compounds, azepanoallobetulinic acid amide, was found to induce cell death primarily through apoptosis. mdpi.com
Table 1: Growth Inhibitory (GI50) Data for Selected Azepano-Triterpenoids Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) | Source |
|---|---|---|---|---|
| Azepanoerythrodiol | K-562 | Leukemia | <0.94 | mdpi.com |
| Azepanouvaol | K-562 | Leukemia | <0.94 | mdpi.com |
| Azepanoallobetulinic acid amide | HL-60(TB) | Leukemia | <0.20 | mdpi.com |
| Azepanoerythrodiol | HCT-116 | Colon Cancer | <5.16 | mdpi.com |
| Azepanoallobetulinic acid amide | HT29 | Colon Cancer | <0.94 | mdpi.com |
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and its receptors are important targets for therapeutic drugs. nih.govmdpi.com The GABA-A receptor, in particular, has a well-known binding site for benzodiazepines, which are positive allosteric modulators (PAMs) that enhance the effect of GABA. mdpi.com The development of novel modulators for GABA receptors is an active area of research for treating conditions like anxiety, epilepsy, and other neurological disorders. nih.govresearchgate.net Heterocyclic structures are common scaffolds in the design of such modulators. While direct studies linking this compound to GABA receptor modulation are not specified, its azepane core represents a structural motif of interest for generating compounds that could interact with these complex receptor targets. The synthesis of novel derivatives from this building block could lead to new modulators with improved selectivity and pharmacological profiles. nih.gov
The rise of antibiotic-resistant bacteria necessitates the search for new antimicrobial compounds. Triterpenoids modified with an A-ring azepano fragment have been identified as a promising class of antibacterial agents. nih.gov In a study evaluating a series of these semisynthetic compounds, several derivatives showed potent activity against key pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Notably, compounds such as azepanouvaol and azepano-glycyrrhetol-tosylate exhibited strong antimicrobial effects against MRSA with Minimum Inhibitory Concentration (MIC) values of ≤ 0.15 μM, which is more potent than the antibiotic vancomycin. nih.gov Another derivative, azepanobetulinic acid cyclohexyl amide, also displayed a significant bacteriostatic effect against MRSA and showed low cytotoxicity, marking it as a promising candidate for a non-cytotoxic anti-MRSA agent. nih.gov
Table 2: Antimicrobial Activity of Selected Azepano-Triterpenoids Against MRSA
| Compound | MIC (µM) | Source |
|---|---|---|
| Azepanouvaol | ≤ 0.15 | nih.gov |
| Azepano-glycyrrhetol-tosylate | ≤ 0.15 | nih.gov |
| Azepanobetulinic acid cyclohexyl amide | ≤ 0.15 | nih.gov |
Tuberculosis remains a major global health threat, and new drugs are needed to combat drug-resistant strains of Mycobacterium tuberculosis (MTB). The incorporation of an azepane ring into the A-ring of natural triterpenoids has yielded a new class of compounds with significant antimycobacterial activity. nih.gov A series of azepanes derived from betulonic, oleanonic, and ursonic acids were synthesized and tested against MTB H37Rv. nih.gov The study found that many of these derivatives had MIC values ranging from 3.125 to over 200 μM. nih.gov Further modification of the triterpenoid (B12794562) core led to highly active compounds. mdpi.com One of the lead compounds, A-azepano-28-cinnamoyloxybetulin, demonstrated an MIC of 2 μM against the standard MTB strain and was also effective against isoniazid-, rifampicin-, and ofloxacin-resistant strains. mdpi.com This line of research highlights a novel strategy for designing new antitubercular agents based on azepanotriterpenoid scaffolds. nih.govmdpi.com
Table 3: Antimycobacterial Activity of a Lead Azepano-Triterpenoid
| Compound | Strain | MIC (µM) | Source |
|---|---|---|---|
| A-azepano-28-cinnamoyloxybetulin | MTB H37Rv (Wild Type) | 2 | mdpi.com |
| A-azepano-28-cinnamoyloxybetulin | INH-resistant strain | 4 | mdpi.com |
| A-azepano-28-cinnamoyloxybetulin | RIF-resistant strain | 1 | mdpi.com |
Inhibitors of Monoamine Transporters (NET, DAT) and σ-1R
The azepine scaffold is a recognized pharmacophore in the design of agents targeting the central nervous system. tandfonline.comjopir.in Ligands for monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), are crucial for treating various neuropsychiatric conditions by modulating neurotransmitter levels in the brain. nih.govnih.gov While specific examples detailing the synthesis of NET or DAT inhibitors directly from this compound are not prevalent in publicly accessible literature, the azepane core is a key feature in many CNS-active compounds.
Furthermore, the sigma-1 receptor (σ-1R) has emerged as a significant target for therapeutic intervention in neuropathic pain and other neurological disorders. researchgate.netnih.gov The development of selective σ-1R ligands is an active area of research. nih.govresearchgate.net The structural characteristics of the azepane ring present in this compound make it a suitable candidate for elaboration into novel σ-1R ligands, offering a three-dimensional structure that can be tailored to fit the receptor's binding pocket.
Agents for Neuropsychiatric Disorders
The utility of azepine derivatives extends to a broad range of agents for treating neuropsychiatric disorders. tandfonline.com The conformational flexibility of the seven-membered ring allows molecules incorporating this scaffold to adopt spatial arrangements necessary for interacting with various CNS targets. The development of drugs for conditions such as anxiety, depression, and neurodegenerative diseases often involves the exploration of novel heterocyclic scaffolds. While patent literature describes various heterocyclic compounds for potential use in treating Alzheimer's disease and other nervous system disorders, the direct application of this compound as a starting material for a marketed drug in this area is not explicitly documented in the reviewed sources. google.com However, its role as a versatile intermediate provides a pathway for the synthesis of new chemical entities for screening and development in this therapeutic area.
Glycosidase Inhibitors
One of the most well-documented applications of the azepane scaffold is in the synthesis of glycosidase inhibitors. bohrium.comnih.gov Polyhydroxylated azepanes, also known as azasugars or iminosugars, are potent inhibitors of glycosidases due to their ability to mimic the transition state of glycosidic bond cleavage. nih.govnih.govresearchgate.netacs.orgresearchgate.net
This compound is an ideal precursor for the synthesis of these polyhydroxylated derivatives. The existing hydroxyl group can direct the stereoselective introduction of additional hydroxyl groups onto the azepane ring. Various synthetic strategies, including dihydroxylation of unsaturated azepane intermediates, can be employed to create a library of diastereomeric polyhydroxylated azepanes. nih.govresearchgate.net The resulting compounds can then be evaluated for their inhibitory activity against a panel of glycosidases.
| Compound Structure | Target Enzyme | Inhibitory Activity (IC50 or Ki) | Reference |
|---|---|---|---|
| Polyhydroxy 7-butyl azepane | β-galactosidase | IC50 = 3 µM | nih.gov |
| Tetrahydroxylated azepane derivative | β-galactosidase | IC50 = 21 µM | nih.gov |
Antivirals
The azepane motif has been identified in compounds possessing antiviral properties. researchgate.net The development of new antiviral agents is critical, and heterocyclic compounds are a rich source of inspiration for new drug candidates. nih.govbangor.ac.uk While specific antiviral drugs synthesized directly from this compound are not widely reported, the scaffold's potential is recognized. For instance, various heterocyclic structures are central to approved antiviral medications, and the exploration of novel scaffolds like azepane is an ongoing effort in the field. nih.gov The functional handles on this compound allow for its incorporation into more complex structures that could be screened for activity against a range of viruses.
DNA Minor Groove-Binding Agents
DNA minor groove binders are molecules that can fit into the minor groove of the DNA double helix, leading to the inhibition of DNA replication and transcription. nih.gov This mechanism is a key strategy for developing anticancer agents. nih.govresearchgate.netrsc.org Crescent-shaped molecules often exhibit this binding mode. While there is no direct evidence of this compound being used to synthesize such agents, the inherent curvature of the seven-membered ring and the ability to append various recognition elements make it a conceptually viable starting point for the design of novel DNA minor groove binders. mdpi.com
Scaffold for Drug Discovery and Lead Optimization
The azepane ring is considered a "privileged scaffold" in drug discovery due to its frequent appearance in bioactive compounds. bohrium.comnih.govresearchgate.net this compound, as a functionalized derivative, is an excellent starting point for lead discovery and optimization. Its non-planar, flexible nature provides access to a greater region of chemical space compared to more rigid aromatic systems. This three-dimensionality is often crucial for achieving high-affinity and selective binding to biological targets. The hydroxyl and protected amine functionalities allow for the systematic modification of the molecule to explore structure-activity relationships (SAR) and to improve pharmacokinetic properties.
Construction of Bioactive Alkaloids
Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Many alkaloids possess potent biological activities. The biosynthesis of many alkaloids involves amino acid precursors. While no direct synthesis of a known bioactive alkaloid from this compound was identified in the reviewed literature, the azepane core is a structural component of some alkaloids. The chemical reactivity of this building block makes it a plausible starting material for the synthetic construction of novel alkaloid analogs or for use in total synthesis campaigns.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For tert-butyl 3-hydroxyazepane-1-carboxylate, both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their connectivity, and their chemical environment. The ¹H NMR spectrum of this compound has been reported in deuterated dimethyl sulfoxide (d6-DMSO) at 400 MHz. researchgate.net The signals are consistent with the assigned structure, showing characteristic chemical shifts for the protons of the azepane ring, the hydroxyl group, and the Boc protecting group.
The protons on the azepane ring appear as a series of multiplets in the region of δ 1.36-3.95 ppm. researchgate.net The proton attached to the carbon bearing the hydroxyl group (CH-OH) is typically observed as a multiplet around δ 3.93-3.95 ppm. researchgate.net The protons on the carbons adjacent to the nitrogen atom of the carbamate (B1207046) (N-CH₂) appear as multiplets between δ 3.03 and 3.71 ppm. researchgate.net The remaining methylene protons of the ring produce overlapping multiplet signals between δ 1.36 and 1.88 ppm. researchgate.net A prominent singlet corresponding to the nine equivalent protons of the tert-butyl group is observed in the upfield region of the spectrum, typically around δ 1.36-1.55 ppm. researchgate.net
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 3.95-3.93 | m (multiplet) | 1H | CH-OH |
| 3.71-3.62 | m (multiplet) | 2H | N-CH₂ (azepane ring) |
| 3.40 | m (multiplet) | 1H | N-CH₂ (azepane ring) |
| 3.32-3.28 | m (multiplet) | 1H | N-CH₂ (azepane ring) |
| 3.03 | m (multiplet) | 1H | N-CH₂ (azepane ring) |
| 1.88-1.65 | m (multiplet) | 4H | CH₂ (azepane ring) |
| 1.55-1.36 | m (multiplet, contains singlet) | 11H | CH₂ (azepane ring) and C(CH₃)₃ |
¹³C NMR Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.
A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. The C-H stretching vibrations of the aliphatic CH₂ groups of the azepane ring and the CH₃ groups of the tert-butyl moiety would appear in the 3000-2850 cm⁻¹ range. A strong, sharp absorption band characteristic of the carbonyl (C=O) group of the carbamate is expected around 1690-1670 cm⁻¹. The C-O stretching vibrations of the alcohol and the carbamate would be observed in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretch | 3500 - 3200 | Strong, Broad |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium-Strong |
| C=O (Carbamate) | Stretch | 1690 - 1670 | Strong |
| C-N (Carbamate) | Stretch | 1300 - 1200 | Medium |
| C-O (Alcohol/Carbamate) | Stretch | 1250 - 1000 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS-ESI)
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. It provides an exact mass measurement, which is then used to confirm the molecular formula.
For this compound (C₁₁H₂₁NO₃), the analysis would typically be performed in positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion. The theoretical exact mass of this ion can be calculated with high precision. This experimental value is then compared to the theoretical mass to confirm the elemental composition.
Calculation of Theoretical Exact Mass:
Molecular Formula: C₁₁H₂₁NO₃
Ion Formula: [C₁₁H₂₂NO₃]⁺
Theoretical Monoisotopic Mass ([M+H]⁺): 216.15942 Da
An experimental HRMS-ESI measurement resulting in a mass value very close to this theoretical value (typically within 5 ppm error) would provide strong evidence for the identity and elemental formula of the compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₃ |
| Ionization Mode | Positive ESI |
| Ion Observed | [M+H]⁺ |
| Theoretical Exact Mass | 216.15942 Da |
Optical Rotation Measurements
Optical rotation is the measurement of the rotation of plane-polarized light by a chiral substance. This property is used to characterize enantiomers. The compound this compound, with the CAS number 478841-10-0, does not specify a particular stereoisomer at the C-3 position. Therefore, it is considered a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. A racemic mixture is optically inactive, meaning it does not rotate plane-polarized light, and its specific rotation value would be 0°.
If the compound were synthesized or resolved into its individual enantiomers, such as (S)-tert-butyl 3-hydroxyazepane-1-carboxylate or (R)-tert-butyl 3-hydroxyazepane-1-carboxylate, each pure enantiomer would be optically active and would exhibit a specific rotation of equal magnitude but opposite direction. The measurement would be performed using a polarimeter at a specific wavelength (commonly the sodium D-line, 589 nm), temperature, and concentration in a specified solvent.
| Form of Compound | Expected Specific Rotation [α] |
|---|---|
| Racemic (CAS 478841-10-0) | 0° |
| (R)-enantiomer | -x° (Optically active) |
| (S)-enantiomer | +x° (Optically active) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and efficient chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of this compound, TLC is an essential tool to track the consumption of starting materials and the formation of the product.
A typical TLC system for this compound would involve a silica gel plate as the stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is adjusted to achieve good separation of the spots. Due to the presence of the polar hydroxyl group, this compound is expected to have a moderate retention factor (Rf) value. Visualization of the spots on the TLC plate, since the compound is not colored, would be achieved using UV light (if the compound is UV active) or by staining with a developing agent such as potassium permanganate or phosphomolybdic acid, which reacts with the hydroxyl group.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate / Hexanes (e.g., 30:70 v/v) |
| Visualization | Potassium permanganate stain or phosphomolybdic acid stain |
| Expected Rf | ~0.3 - 0.5 (dependent on exact mobile phase composition) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is a cornerstone technique for confirming the identity and assessing the purity of synthesized compounds.
For this compound, a reverse-phase HPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a gradient of water and an organic solvent such as acetonitrile or methanol, often with a small amount of an additive like formic acid to improve peak shape and ionization efficiency. The eluting compound would then be introduced into the mass spectrometer. The mass detector, often a quadrupole, would be set to monitor for the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺), which is 216.16. The retention time from the chromatogram provides one level of identification, while the mass spectrum provides definitive confirmation of the molecular weight. The purity of the sample can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
| Parameter | Description |
|---|---|
| LC Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Typical gradient from 5% to 95% B over several minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Selected Ion Monitoring (SIM) at m/z 216.2 |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Understanding
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like tert-butyl 3-hydroxyazepane-1-carboxylate, DFT calculations can elucidate various properties crucial for understanding its chemical behavior and reactivity.
Detailed research findings from DFT studies on related heterocyclic systems show that this methodology is effective for predicting molecular properties. nih.gov Calculations are typically performed to optimize the molecular geometry and determine the ground-state energy. Key insights derived from DFT include:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability; a smaller gap generally suggests higher reactivity. mdpi.com
Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors, which help in predicting how and where a molecule might react. researchgate.net These descriptors provide a quantitative measure of chemical hardness, softness, and electrophilicity.
Vibrational Frequencies: Theoretical vibrational spectra can be computed and compared with experimental data (e.g., from FT-IR spectroscopy) to confirm the molecular structure and identify characteristic functional groups. researchgate.net The B3LYP functional, in particular, has been shown to be superior for molecular vibrational problems in similar compounds. researchgate.net
Reaction Mechanisms: DFT can be used to map potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies. This is invaluable for understanding reaction pathways, regioselectivity, and stereoselectivity in the synthesis or modification of the azepane ring. nih.gov
Commonly employed DFT functionals for such organic molecules include B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.gov
| Parameter/Output | Description | Typical Method/Basis Set | Relevance |
|---|---|---|---|
| Geometry Optimization | Finds the lowest energy arrangement of atoms. | B3LYP/6-31G(d,p) | Provides the most stable 3D structure. |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | M06-2X/6-311++G(d,p) | Indicates chemical reactivity and stability. mdpi.com |
| Vibrational Analysis | Calculates the frequencies of molecular vibrations. | B3LYP/6-31G(d,p) | Confirms structure by comparison with experimental IR/Raman spectra. researchgate.net |
| Atomic Charges | Distributes the molecule's total electronic charge among its atoms. | CHELPG, Hirshfeld | Helps predict sites for electrophilic and nucleophilic attack. researchgate.net |
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with the binding site of a target protein.
The process involves placing the ligand (the small molecule) into the active site of the receptor (the protein) in various conformations and orientations and scoring each position based on its binding affinity. The goal is to identify the most stable binding mode, characterized by a low binding energy score.
For a molecule containing a hydroxyl group, a carbamate (B1207046), and a flexible seven-membered ring, key interactions typically investigated include:
Hydrogen Bonding: The hydroxyl (-OH) group and the carbonyl oxygen of the carbamate are potential hydrogen bond donors and acceptors, respectively, which can form crucial interactions with amino acid residues in a protein's active site.
Hydrophobic Interactions: The tert-butyl group and the aliphatic portions of the azepane ring can engage in favorable hydrophobic interactions with nonpolar residues.
While specific docking studies on this compound are not widely published, the methodology has been applied to structurally similar compounds, such as (S)-N-Boc-3-hydroxypiperidine, to understand interactions with enzymes like aldo-keto reductases. nih.gov Such simulations can reveal the structural basis for substrate specificity and enantioselectivity. nih.gov
| Component | Description | Example | Significance |
|---|---|---|---|
| Ligand Preparation | Generating a 3D structure of the small molecule and assigning charges. | Energy minimization of this compound. | Ensures a realistic starting conformation for docking. |
| Receptor Preparation | Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB). | Kinase, Protease, or other enzymes. | Defines the binding site for the simulation. |
| Docking Algorithm | Software used to explore ligand conformations and orientations within the binding site. | AutoDock, GOLD, Glide | Determines the search space and scoring function. |
| Binding Score | A numerical value (e.g., in kcal/mol) representing the predicted binding affinity. | -8.5 kcal/mol | Lower scores typically indicate stronger, more favorable binding. |
| Interaction Analysis | Visual inspection of the predicted binding pose to identify key intermolecular interactions. | Identifying hydrogen bonds with specific amino acids. | Provides a chemical rationale for the observed binding affinity. |
Prediction of Biological Targets Using Cheminformatics Tools
Cheminformatics tools leverage large databases of known chemical structures and their biological activities to predict potential protein targets for a novel or uncharacterized compound. This in silico target fishing is a crucial first step in understanding a molecule's potential therapeutic applications or toxicological profile.
The underlying principle is the similarity property principle: structurally similar molecules are likely to have similar biological activities. nih.gov For this compound, its structure would be used as a query to search against vast chemogenomic databases like ChEMBL.
One such tool is TargetHunter, which implements an algorithm called TAMOSIC (Targets Associated with its Most Similar Counterparts). nih.gov The process involves:
Input: The chemical structure of the query molecule is provided, typically as a SMILES string.
Similarity Search: The tool calculates the chemical similarity (e.g., using Tanimoto coefficients on molecular fingerprints) between the query molecule and all compounds in the database.
Target Association: The known biological targets of the most structurally similar compounds are retrieved.
Prediction: These associated targets are presented as the predicted targets for the query molecule, often with a confidence score based on the degree of similarity.
The prediction accuracy of such methods can be quite high; for example, the TAMOSIC algorithm showed that 91.1% of compounds were correctly assigned to their known targets within the top three predictions. nih.gov This approach can rapidly generate hypotheses about a molecule's mechanism of action, which can then be validated experimentally.
| Step | Action | Tool/Database Example | Purpose |
|---|---|---|---|
| 1. Query Submission | Input the 2D structure or SMILES of the compound. | TargetHunter Web Server | Initiate the prediction process. |
| 2. Database Screening | Compare the query structure against millions of known bioactive compounds. | ChEMBL Database | Find structurally similar molecules. |
| 3. Similarity Scoring | Quantify the structural similarity between the query and database compounds. | Tanimoto Coefficient | Rank the database hits by similarity. |
| 4. Target Retrieval | Extract the annotated biological targets for the top-ranking similar compounds. | - | Link chemical structures to biological activity. |
| 5. Hypothesis Generation | List the predicted targets for the query molecule. | - | Provide testable hypotheses for experimental validation. |
Conformational Analysis of Azepane Ring Structures
The seven-membered azepane ring is a flexible scaffold that can adopt multiple low-energy conformations. Understanding this conformational landscape is essential, as the specific three-dimensional shape of the molecule dictates how it can interact with biological targets. The presence of the N-Boc (tert-butoxycarbonyl) group and a hydroxyl group at the C3 position influences the relative stability of these conformers.
Computational methods, particularly DFT and molecular mechanics, are used to explore the potential energy surface of the azepane ring. Studies on cycloheptane (B1346806) and its hetero-substituted derivatives have shown that the most stable conformations are typically the twist-chair (TC) and chair (C) forms, with various boat and twist-boat conformations also being accessible. nih.gov
The key factors influencing the conformational preference of this compound include:
Ring Strain: The inherent strain energy of the seven-membered ring, which arises from bond angle distortion and torsional strain. nih.gov
Steric Hindrance: The bulky N-Boc group will preferentially occupy a position that minimizes steric clashes with the rest of the ring.
Intramolecular Interactions: The potential for hydrogen bonding between the 3-hydroxy group and the nitrogen or carbonyl oxygen of the carbamate can stabilize certain conformations over others.
Anomeric Effects: Interactions between the nitrogen lone pair and adjacent sigma anti-bonding orbitals can also play a role in conformational stability.
By calculating the relative energies of all possible conformers, researchers can determine the most probable shape or shapes of the molecule in solution, providing a more accurate model for molecular docking and structure-activity relationship studies.
| Conformation | Symmetry (approx.) | Description | Relative Stability |
|---|---|---|---|
| Twist-Chair (TC) | C₂ | A twisted, non-planar conformation often found to be the global minimum. | Generally the most stable. nih.gov |
| Chair (C) | Cₛ | A chair-like shape, analogous to the cyclohexane (B81311) chair. | Often very close in energy to the twist-chair. nih.gov |
| Twist-Boat (TB) | C₂ | A twisted version of the boat conformation. | Higher in energy than chair forms. |
| Boat (B) | Cₛ | A boat-like shape, generally a higher-energy conformer. | Typically less stable. |
Future Horizons: Unlocking the Potential of this compound in Medicinal Chemistry
The chiral azepane scaffold, this compound, stands as a pivotal starting point for the development of novel therapeutics. Its inherent structural features—a seven-membered nitrogen-containing ring, a hydroxyl group for further functionalization, and a tert-butyloxycarbonyl (Boc) protecting group—make it an attractive building block in medicinal chemistry. The exploration of this compound's potential is paving the way for future research aimed at creating diverse, potent, and specific therapeutic agents. This article delves into the prospective research directions and the untapped potential emanating from this versatile chemical entity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-hydroxyazepane-1-carboxylate, and how can reaction conditions be systematically optimized?
- Answer : Synthesis typically involves functionalizing the azepane ring with hydroxyl and tert-butyl carbamate groups. A stepwise approach is recommended:
- Step 1 : Start with azepane or a substituted precursor. For hydroxylation, consider hydroxylation reagents like oxone or catalytic oxidation under controlled pH .
- Step 2 : Introduce the tert-butyl carbamate group via carbamate coupling agents (e.g., di-tert-butyl dicarbonate) in anhydrous solvents (e.g., THF or DCM) at 0–25°C .
- Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or HPLC-MS.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR for structural confirmation (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~3.5–4.5 ppm for azepane protons) .
- IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Electrospray ionization (ESI+) detects [M+H]+ ions for purity assessment .
Q. How does the stability of this compound vary under different storage conditions?
- Answer : Stability is influenced by:
- Temperature : Store at –20°C in inert atmosphere (argon/nitrogen) to prevent hydrolysis of the carbamate group .
- pH : Avoid prolonged exposure to acidic/basic conditions (pH <4 or >9), which degrade the tert-butyl group .
- Light : Protect from UV light to prevent radical-mediated decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or ring-opening reactions?
- Answer :
- Nucleophilic Substitution : The hydroxyl group can act as a leaving group under acidic conditions (e.g., H2SO4), enabling substitution with amines or thiols. DFT calculations suggest transition-state stabilization via hydrogen bonding .
- Ring-Opening : Azepane ring strain (7-membered ring) is minimal, but under strong electrophilic conditions (e.g., BF3·Et2O), ring-opening via carbamate cleavage occurs, forming linear intermediates .
Q. How can computational modeling (e.g., DFT, MD) predict the conformational flexibility and intermolecular interactions of this compound?
- Answer :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to map low-energy conformers. The hydroxyl group adopts equatorial positions to minimize steric clash with the tert-butyl group .
- MD Simulations : Simulate solvation in water/DMSO to assess hydrogen-bonding dynamics. The carbamate group shows strong interactions with polar solvents, affecting solubility .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Answer :
- Data Normalization : Account for assay variability (e.g., cell line passage number, incubation time) using internal controls like staurosporine .
- Structure-Activity Relationships (SAR) : Compare derivatives with systematic substitutions (e.g., alkyl vs. aryl groups) to isolate pharmacophoric motifs .
- Meta-Analysis : Use platforms like PubChem to aggregate and cross-validate bioactivity datasets .
Q. How can regioselective functionalization of the azepane ring be achieved without compromising the tert-butyl carbamate group?
- Answer :
- Protecting Groups : Temporarily protect the hydroxyl group with TBS or acetyl before functionalizing other positions .
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for arylations at inert positions .
- Selectivity : Steric hindrance from the tert-butyl group directs reactions to less hindered azepane carbons .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
